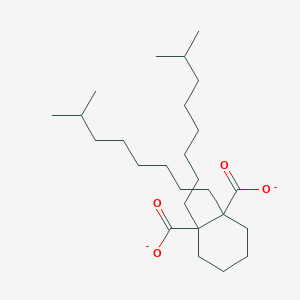
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. This compound is particularly valued in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and films .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is synthesized through the hydrogenation of diisononyl phthalate (DINP). The hydrogenation process involves the addition of hydrogen (H2) to the compound in the presence of a catalyst, typically under high pressure and temperature .
Industrial Production Methods
The industrial production of this compound follows the same hydrogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The catalyst used in the process is often a metal catalyst, such as palladium or platinum, supported on a carrier material .
化学反応の分析
Types of Reactions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrogenation reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Esterification: This reaction involves the formation of an ester bond between the carboxylic acid group of the cyclohexane ring and the alcohol group of the 7-methyloctyl chain. Common reagents include alcohols and acids, with sulfuric acid often used as a catalyst.
Major Products
The major product formed from the hydrogenation of diisononyl phthalate is this compound itself. This product is then used as a plasticizer in various industrial applications .
科学的研究の応用
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer to study the properties of polymers and their flexibility.
Biology: Research into its biocompatibility and potential effects on living organisms.
Medicine: Investigations into its use in medical devices and materials due to its flexibility and durability.
Industry: Widely used in the production of PVC products, enhancing their flexibility and durability.
作用機序
The primary mechanism of action of 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is its ability to integrate into polymer chains, reducing intermolecular forces and increasing flexibility. This is achieved through the ester bonds formed between the compound and the polymer chains, allowing for greater movement and flexibility of the polymer .
類似化合物との比較
Similar Compounds
Diisononyl phthalate (DINP): The precursor to 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate, used as a plasticizer.
Di-2-ethylhexyl phthalate (DEHP): Another commonly used plasticizer with similar properties.
Diisononyl adipate (DINA): A plasticizer with a similar structure but different ester groups.
Uniqueness
This compound is unique due to its high stability and effectiveness as a plasticizer. It provides superior flexibility and durability to PVC products compared to other plasticizers, making it a preferred choice in various industrial applications .
特性
分子式 |
C26H46O4-2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
1,2-bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-11-17-25(23(27)28)19-13-14-20-26(25,24(29)30)18-12-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChIキー |
OLAQBFHDYFMSAJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCC1(CCCCC1(CCCCCCC(C)C)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
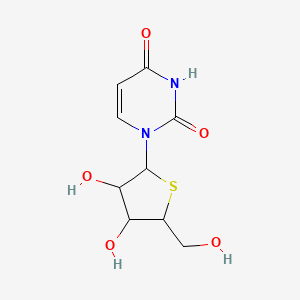
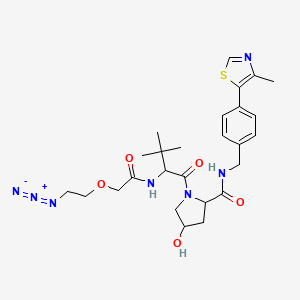
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
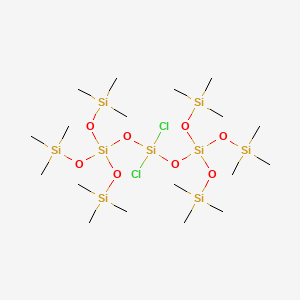

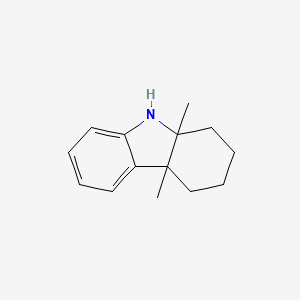
![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
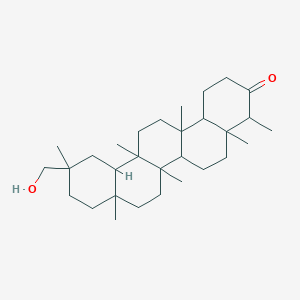
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
